molecular formula C7H7NOS B6237420 3-cyclopropyl-1,2-thiazole-5-carbaldehyde CAS No. 1469139-76-1

3-cyclopropyl-1,2-thiazole-5-carbaldehyde

Cat. No. B6237420
CAS RN: 1469139-76-1
M. Wt: 153.2
InChI Key:
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Description

3-cyclopropyl-1,2-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C7H7NOS and a molecular weight of 153.2 . It is used in various fields of research .


Synthesis Analysis

The synthesis of 3-cyclopropyl-1,2-thiazole-5-carbaldehyde and similar compounds often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . In a specific route, Wang developed a cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde in good to excellent yields .


Molecular Structure Analysis

The thiazole ring in 3-cyclopropyl-1,2-thiazole-5-carbaldehyde consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring in 3-cyclopropyl-1,2-thiazole-5-carbaldehyde has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Mechanism of Action

While the specific mechanism of action for 3-cyclopropyl-1,2-thiazole-5-carbaldehyde is not mentioned in the search results, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1,2-thiazole-5-carbaldehyde involves the reaction of cyclopropylamine with carbon disulfide to form cyclopropylthiocarbamate, which is then reacted with chloroacetaldehyde to form the desired product.", "Starting Materials": [ "Cyclopropylamine", "Carbon disulfide", "Chloroacetaldehyde" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form cyclopropylthiocarbamate.", "Step 2: Cyclopropylthiocarbamate is then reacted with chloroacetaldehyde in the presence of a base such as sodium hydroxide to form 3-cyclopropyl-1,2-thiazole-5-carbaldehyde.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

1469139-76-1

Product Name

3-cyclopropyl-1,2-thiazole-5-carbaldehyde

Molecular Formula

C7H7NOS

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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